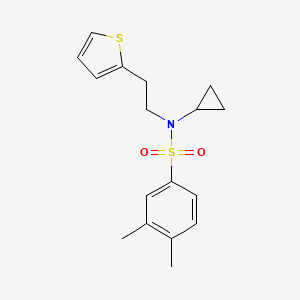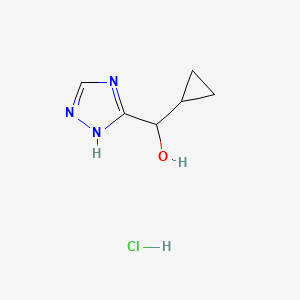
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry. The compound features a cyclopropyl group attached to a triazole ring, which is further connected to a methanol moiety. This unique structure imparts specific chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the reaction of cyclopropylamine with triazole derivatives under controlled conditions. One common method includes the use of cyclopropylamine and 4H-1,2,4-triazole-3-carboxylic acid, followed by reduction and subsequent conversion to the hydrochloride salt . The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the same basic steps as laboratory synthesis but is scaled up to accommodate higher production volumes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as cyclopropyl(4H-1,2,4-triazol-3-yl)aldehyde, cyclopropyl(4H-1,2,4-triazol-3-yl)amine, and substituted triazoles
Scientific Research Applications
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and enzyme interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes in the shikimate pathway. The compound inhibits the activity of enzymes like dehydroquinase and shikimate kinase, which are essential for the survival of certain bacteria . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.
Comparison with Similar Compounds
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride can be compared with other similar compounds, such as:
Cyclopropyl(4H-1,2,4-triazol-3-yl)amine: This compound has a similar structure but lacks the methanol moiety, resulting in different chemical properties and applications.
Cyclopropyl(4H-1,2,4-triazol-3-yl)aldehyde: The aldehyde derivative has distinct reactivity and is used in different synthetic pathways.
Cyclopropyl(4H-1,2,4-triazol-3-yl)ketone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and a broad range of applications in various scientific fields.
Properties
IUPAC Name |
cyclopropyl(1H-1,2,4-triazol-5-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-5(4-1-2-4)6-7-3-8-9-6;/h3-5,10H,1-2H2,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZYLCQZDTEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=NN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2621952.png)
![N-(5-Methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2621953.png)
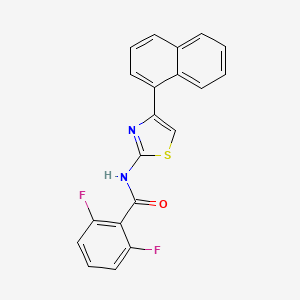
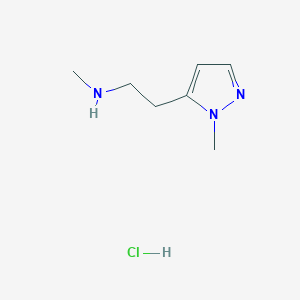
![(Z)-2-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide](/img/structure/B2621957.png)
![2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2621958.png)
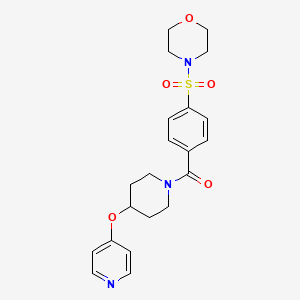
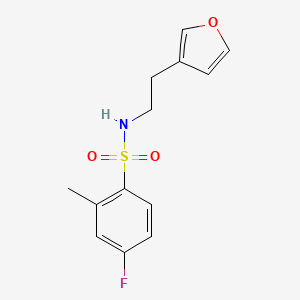
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile](/img/structure/B2621961.png)
![N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2621963.png)
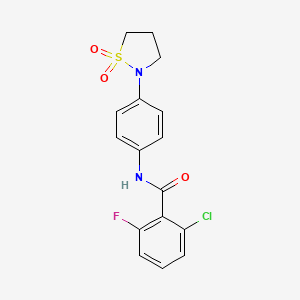
![1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2621966.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2621967.png)
